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Compound Name: D-(+)-Maltose-1-13C Monohydrate

Cat. No.: B1161239 Get Quote

Executive Summary
D-(+)-Maltose-1-13C monohydrate is a stable isotopologue of maltose (4-O-

-D-glucopyranosyl-D-glucose) where the carbon atom at position 1 of the reducing glucose unit
is enriched with Carbon-13 (

C). This specific labeling pattern renders the molecule an indispensable probe for Metabolic
Flux Analysis (MFA) and NMR-based conformational studies. Unlike uniformly labeled sugars,
the site-specific C1 label allows for precise tracking of carbon atom fate through glycolysis and
the pentose phosphate pathway without the spectral crowding associated with [U-

C] isotopomers.

This guide details the molecular architecture, enzymatic synthesis, and self-validating analytical

protocols required to utilize this tracer effectively in drug development and metabolic research.

Molecular Architecture & Stereochemistry
Structural Definition
The molecule consists of two D-glucopyranose units linked by an

(1$\to$4) glycosidic bond. The "monohydrate" designation indicates the incorporation of one
water molecule per maltose molecule within the crystal lattice, stabilized by an intricate
hydrogen-bonding network.
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Non-reducing end:

-D-glucopyranosyl unit (unlabeled).[1]

Reducing end: D-glucose unit (labeled at C1). This end undergoes mutarotation in solution,

existing as an equilibrium mixture of

and

anomers.

Label Position: The

C nucleus is located at the anomeric carbon of the reducing end. This is the hemiacetal
carbon capable of opening to the aldehyde form.

The Anomeric Effect & Mutarotation
In aqueous solution, D-(+)-Maltose-1-13C does not exist as a single static structure. The C1

label allows for direct observation of the mutarotation kinetics via

C-NMR.

Parameter -Anomer -Anomer

Configuration Axial hydroxyl at C1 Equatorial hydroxyl at C1

Abundance (approx.) ~36-40% ~60-64%

Stability
Stabilized by the anomeric

effect
Sterically favored (equatorial)

Synthesis & Production Workflow
To ensure high isotopic purity (>99 atom %

C) and stereochemical integrity, enzymatic synthesis is preferred over chemical glycosylation
(e.g., Koenigs-Knorr), which often yields difficult-to-separate anomeric mixtures.

Enzymatic Protocol: Reverse Phosphorolysis
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The most robust method utilizes Maltose Phosphorylase (MP) (EC 2.4.1.8). Unlike maltase

(hydrolysis), MP catalyzes the reversible phosphorolysis of maltose. By driving the reaction in

the direction of synthesis, we can couple a labeled acceptor with a donor.

Reaction Logic:

Causality: The enzyme specifically transfers the glucosyl moiety from G1P to the C4-OH of

the acceptor glucose. Since the acceptor is D-Glucose-1-

C, the resulting maltose is exclusively labeled at the reducing end C1.
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Figure 1: Enzymatic synthesis workflow using Maltose Phosphorylase to ensure regiospecific

labeling at the reducing end.

Analytical Characterization & Self-Validation
For a researcher, the protocol must be self-validating. The

C label at C1 provides a unique spectral signature that confirms both the structure and the
anomeric ratio.

NMR Spectroscopy Validation
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The

C-NMR spectrum is the gold standard for validation. The C1 label will appear as two distinct
signals (due to mutarotation) with specific coupling constants (

) that reveal the anomeric configuration.

Key Diagnostic Signals (D

O, 25°C):

Carbon
Position

Isomer

Chemical Shift
(

ppm)

Coupling (

)
Interpretation

C1 (Reducing) -anomer 96.5 - 96.8 ~160 Hz
Major isomer;

Equatorial OH

C1 (Reducing) -anomer 92.5 - 92.8 ~170 Hz
Minor isomer;

Axial OH

C1' (Non-

reducing) -linkage 100.1 - 100.5
N/A (Natural

Abundance)

Unlabeled

control peak

Validation Step:

Prepare Sample: Dissolve 10 mg Maltose-1-

C in 600

L D

O. Allow to equilibrate for 2 hours to reach mutarotation equilibrium.

Run

C{1H} (Decoupled): Verify two dominant peaks at ~92.6 and ~96.6 ppm.

Run Coupled HSQC: Measure the
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splitting. An

-anomer typically shows a larger coupling constant (~170 Hz) than the

-anomer (~160 Hz) due to the orientation of the lone pairs on the ring oxygen (Perlin Effect).

Applications in Drug Development: Metabolic Flux
Analysis
D-(+)-Maltose-1-13C is a precursor to [1-

C]Glucose within the cell, but its uptake mechanism (via maltose transporters or hydrolysis by
maltase) differs from free glucose. This makes it a powerful tool to study carbohydrate
transporter specificity and intracellular glycolysis rates.

Tracing Logic
When Maltose-1-

C is hydrolyzed by

-glucosidase (Maltase) in vivo, it releases:

One Unlabeled Glucose (from the non-reducing end).

One [1-

C]Glucose (from the reducing end).

The [1-

C]Glucose then enters glycolysis. The fate of the C1 carbon is distinct:

Glycolysis: C1 of Glucose becomes C3 of Pyruvate (methyl group).

Pentose Phosphate Pathway (PPP): C1 is decarboxylated and lost as

CO

.
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Protocol for Flux Ratio Determination: By measuring the ratio of labeled Lactate (derived from

Pyruvate) to labeled CO

, researchers can quantify the flux split between Glycolysis and PPP.

Intracellular Metabolism
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Figure 2: Metabolic fate of the C1 label. Loss of label as CO2 indicates PPP activity, while

retention in Lactate (C3) indicates Glycolysis.

Handling and Stability
Hygroscopicity: As a monohydrate, the crystal lattice is stable, but the amorphous powder

can be hygroscopic. Store at room temperature in a desiccator.

Solution Stability: In aqueous solution, maltose is susceptible to bacterial growth. Sterile

filtration (0.22

m) is mandatory for cell culture applications.

Chemical Stability: Avoid strong acids (

pH 3) or high temperatures (>100°C) which promote hydrolysis of the glycosidic bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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